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# An In-Depth Technical Guide to endo-BCN-PEG3-NHS Ester

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| Compound of Interest |                         |           |
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| Compound Name:       | endo-BCN-PEG3-NHS ester |           |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **endo-BCN-PEG3-NHS ester**, a heterobifunctional chemical linker critical in the field of bioconjugation. It details its chemical properties, applications, and the methodologies for its use in creating advanced biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## **Core Concepts and Chemical Properties**

**Endo-BCN-PEG3-NHS ester** is a versatile tool in bioconjugation, featuring three key components:

- N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines (-NH2) found on proteins (e.g., lysine residues), amine-modified oligonucleotides, and other biomolecules.[1]
- Polyethylene Glycol (PEG) Linker: A short, hydrophilic PEG3 spacer that enhances the solubility of the molecule in aqueous media, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2]
- endo-Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition



(SPAAC). This bioorthogonal reaction is highly specific and can be performed in complex biological environments without the need for a toxic copper catalyst.[2]

The strategic combination of these components allows for a two-step conjugation strategy, making it a valuable reagent for constructing complex biomolecular architectures.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data for **endo-BCN-PEG3-NHS ester**, compiled from various suppliers.

Table 1: Physicochemical Properties

| Property           | Value          | References   |
|--------------------|----------------|--------------|
| Chemical Formula   | C24H34N2O9     | INVALID-LINK |
| Molecular Weight   | 494.5 g/mol    | INVALID-LINK |
| CAS Number         | 2101206-94-2   | INVALID-LINK |
| Purity             | Typically >95% | INVALID-LINK |
| Solubility         | DMSO, DMF, DCM | INVALID-LINK |
| Storage Conditions | -20°C          | INVALID-LINK |

Table 2: Reactivity and Stability of Functional Groups



| Functional<br>Group | Reaction   | Key<br>Parameters             | Half-life of<br>Hydrolysis                                   | References                          |
|---------------------|--|-------------------------------|--|-------------------------------------|
| NHS Ester           | Amine Acylation                                    | Optimal pH: 7.2-<br>8.5       | 4-5 hours at pH 7<br>(0°C), 10<br>minutes at pH<br>8.6 (4°C) | INVALID-LINK-<br>-,INVALID-<br>LINK |
| BCN (endo)          | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free,<br>bioorthogonal | N/A (stable<br>triazole formed)                              | INVALID-LINK                        |

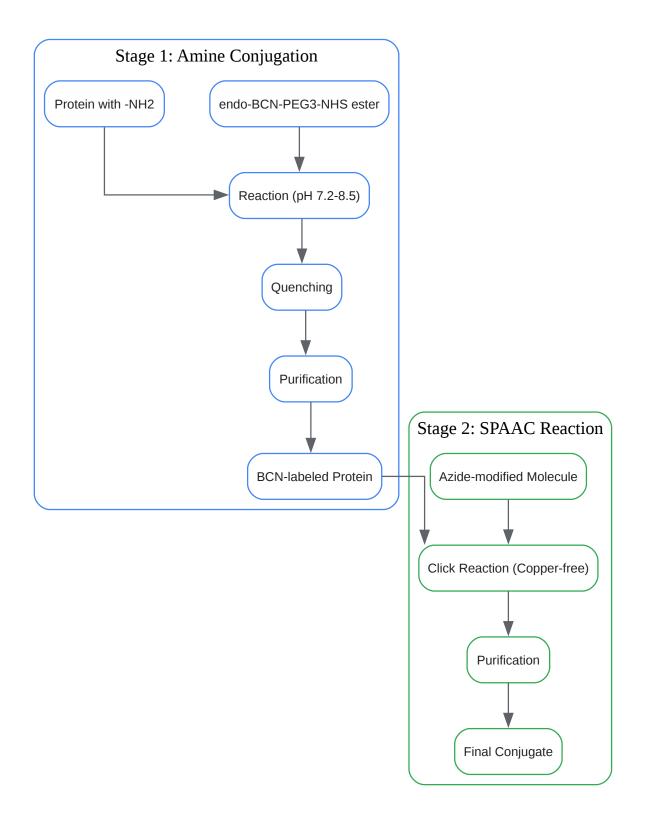
## **Synthesis Pathway**

The synthesis of **endo-BCN-PEG3-NHS ester** involves a multi-step process, starting from the formation of the core BCN structure, followed by the attachment of the PEG linker and subsequent activation with an NHS ester. While specific proprietary methods may vary, a plausible synthetic route is outlined below.

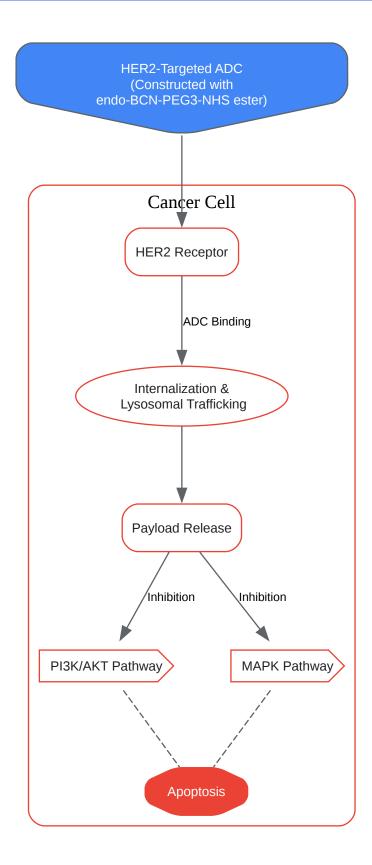




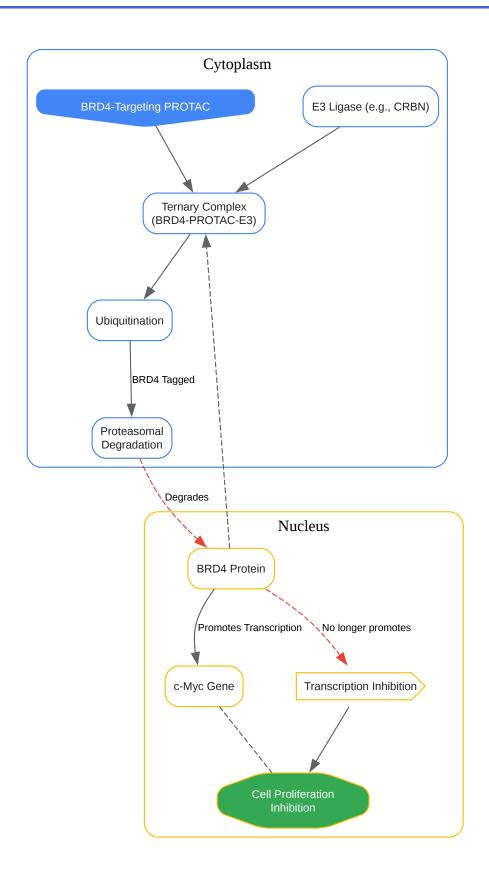












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### References

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